molecular formula C23H21F7N4O3 B046679 Aprepitant-d4 CAS No. 1133387-60-6

Aprepitant-d4

Katalognummer B046679
CAS-Nummer: 1133387-60-6
Molekulargewicht: 538.5 g/mol
InChI-Schlüssel: ATALOFNDEOCMKK-NSVJKUEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aprepitant-d4 is the deuterium labeled Aprepitant . It is intended for use as an internal standard for the quantification of aprepitant by GC- or LC-MS . Aprepitant is an antiemetic compound and antagonist of the neurokinin-1 (NK1) receptor .


Synthesis Analysis

Aprepitant-d4 is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . The synthesis of Aprepitant involves novel structural modifications to create Aprepitant conjugates with different radionuclide chelators .


Molecular Structure Analysis

The molecular formula of Aprepitant-d4 is C23H17D4F7N4O3 . The average mass is 538.451 Da and the monoisotopic mass is 538.175293 Da .


Chemical Reactions Analysis

Aprepitant-d4 is used in the preparation of solid dispersions to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients . The solid dispersions are characterized by dissolution, FTIR, XRPD, DSC, SEM, and pharmacokinetic studies .


Physical And Chemical Properties Analysis

Aprepitant-d4 has a density of 1.5±0.1 g/cm3 . The molar refractivity is 115.1±0.5 cm3 . The polar surface area is 75 Å2 . The polarizability is 45.6±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutics

  • Field : Pharmaceutics
  • Methods : A novel semi-solid self-emulsifying formulation of Aprepitant for oral delivery was developed. The formulation was designed to be filled into capsules in a melted state and then solidified at room temperature. Solidification was achieved by using surfactants with a melting temperature above room temperature .
  • Results : Dissolution studies showed an increased dissolution rate of the drug. The cytotoxicity of the formulation was tested in the Caco-2 cell line. According to the results, a formulation with improved solubility and low toxicity was obtained .

Application in Pharmacokinetics

  • Field : Pharmacokinetics
  • Summary : Solid dispersions are a useful approach to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The aim of this study was to improve the physicochemical properties and bioavailability of a poorly water-soluble aprepitant by preparation of solid dispersions .
  • Methods : The solid dispersions were characterized by dissolution, FTIR, XRPD, DSC, SEM and pharmacokinetic studies in rats .
  • Results : The dissolution rate of the aprepitant was significantly increased by solid dispersions, and XRD, DSC, and SEM analysis indicated that the aprepitant existed in an amorphous form within the solid dispersions .

Application in Crystal Habits

  • Field : Crystallography
  • Summary : In the present study, aprepitant (APT) was selected to find its suitable crystal habit, which can improve its existing poor dissolution and manufacturing processability .
  • Methods : Solvents were screened out for solubility analysis of APT and further crystal habit modification .
  • Results : The study is still ongoing and the results are not yet published .

Application in Oncology

  • Field : Oncology
  • Methods : Aprepitant exerts multiple actions against cancer: antiproliferative and anti-Warburg effects, apoptotic, anti-angiogenic, and antimetastatic effects .
  • Results : A successful combination therapy (aprepitant and radiotherapy) has recently been reported in a patient suffering from lung carcinoma: the tumor mass disappeared and side-effects were not observed .

Application in Nanotechnology

  • Field : Nanotechnology
  • Summary : This study aimed to design and evaluate novel in vitro and in vivo chitosan (CS)–polyethylene glycol (PEG)-coated cyclodextrin (CD) nanoparticles and nanocapsules to enhance the solubility and oral bioavailability of Aprepitant .
  • Methods : A novel amphiphilic CD derivative with alkyl chains of 9 carbons (ACD-C9) was synthesized to form nanoparticles and nanocapsules by using nanoprecipitation .
  • Results : The CS–PEG-coated nanosystems had a particle size of 400–550 nm, a narrow polydispersity index, positive zeta potential, and favorable drug loading (55 and 93% for nanoparticles and nanocapsules, respectively). Sustained release was observed within 24 h .

Application in Cancer Treatment

  • Field : Oncology
  • Methods : Aprepitant exerts multiple actions against cancer: antiproliferative, anti-Warburg effects, apoptotic, anti-angiogenic, and antimetastatic effects .
  • Results : A successful combination therapy (aprepitant and radiotherapy) has recently been reported in a patient suffering from lung carcinoma: the tumor mass disappeared and side-effects were not observed .

Application in Spectroscopic Investigations

  • Field : Spectroscopy
  • Summary : This study aimed to contribute to the advancement of fundamental scientific research by describing the attribution of unique modes of vibration of the antiemetic aprepitant as well as the anticancer medication capecitabine .
  • Methods : Using standard FT-IR spectrum analysis and molecular docking techniques, the exact atomic-level mechanism of aprepitant and capecitabine is determined, by targeting the human NK1 substance P receptor (Human brain NK1 receptor) and thymidine phosphatase (cancer tissue) proteins .
  • Results : The root mean square deviation and binding energy, as well as the types of bonds formed and the exact pathway taken by the anticancer medications in their interaction with the receptor, are established .

Safety And Hazards

The safety data sheet for Aprepitant provides information about its safety and hazards .

Zukünftige Richtungen

Future perspectives on potential uses of Aprepitant and its deuterium labeled version, Aprepitant-d4, for indications other than chemotherapy-induced nausea and vomiting (CINV) are being explored . It is a valuable addition to the therapeutic armamentarium for the prevention of CINV .

Eigenschaften

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-NSVJKUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aprepitant-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Aprepitant-d4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aprepitant-d4
Reactant of Route 3
Reactant of Route 3
Aprepitant-d4
Reactant of Route 4
Reactant of Route 4
Aprepitant-d4
Reactant of Route 5
Reactant of Route 5
Aprepitant-d4
Reactant of Route 6
Aprepitant-d4

Citations

For This Compound
3
Citations
T Kaneta, K Fujita, Y Akiyama, K Kawara… - Cancer chemotherapy …, 2014 - Springer
… Stability of aprepitant and aprepitant-d4 in plasma at storage … Internal standard solution including aprepitant-d4 was added … and 539.2–281.0 for aprepitant-d4. The method was linear …
Number of citations: 10 link.springer.com
C Roos, D Dahlgren, E Sjögren, M Sjöblom… - European journal of …, 2018 - Elsevier
… The reference standard for aprepitant and the internal standard aprepitant-d4 were purchased from Toronto Research Chemicals (North York, ON, Canada). The calibration curves were …
Number of citations: 20 www.sciencedirect.com
D Wu, DJ Paul, X Zhao, SD Douglas… - Journal of pharmaceutical …, 2009 - Elsevier
… Internal standard (IS), quadrideuterated aprepitant (aprepitant-d4) was purchased from SynFine Research, Inc. (Ontario, Canada). HPLC grade acetonitrile and methanol (…
Number of citations: 29 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.